Decarboxylation Rate by Mammalian DOPA Decarboxylase: 2,3-DOPA vs. 3,4-DOPA and 2,6-DOPA
The regioisomer 2,3-DOPA is a superior substrate for mammalian DOPA decarboxylase compared to the naturally occurring 3,4-DOPA (L-DOPA). This is a direct, quantitative difference in enzyme specificity [1].
| Evidence Dimension | Relative decarboxylation rate by guinea pig kidney DOPA decarboxylase |
|---|---|
| Target Compound Data | Highest rate among tested isomers |
| Comparator Or Baseline | 2,3-DOPA > 3,4-DOPA > 2,6-DOPA |
| Quantified Difference | Rate decreasing in the order: 2,3-, 3,4-, 2,6-DOPA. |
| Conditions | Guinea pig kidney DOPA decarboxylase enzyme assay. |
Why This Matters
This demonstrates that 2,3-DOPA is not a simple analog but has distinct substrate properties, making it a critical tool for studying decarboxylase specificity and a potential starting point for designing enzyme-activated probes or inhibitors.
- [1] Sourkes TL. Enzymatic decarboxylation of 2,6- and 2,3-dihydroxyphenylalanine. Canadian Journal of Biochemistry and Physiology. 1954;32(1):515-518. View Source
